molecular formula C21H20FN3O6S B1193783 Vonoprazan Fumarate CAS No. 881681-01-2

Vonoprazan Fumarate

カタログ番号 B1193783
CAS番号: 881681-01-2
分子量: 461.4644
InChIキー: ROGSHYHKHPCCJW-WLHGVMLRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Vonoprazan Fumarate is synthesized through a novel and practical strategy, starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. The process includes ester hydrolyzing, methylamine substitution, sulfonyl chloride substitution, and amide reduction. This synthesis route is characterized by controllable impurities and acceptable overall yield, highlighting its practical advantages for large-scale production (Qiang Yu et al., 2017).

Molecular Structure Analysis

Vonoprazan Fumarate's molecular structure enables its function as a potent acid blocker. Its chemical stability under acidic conditions and high solubility across a broad pH range are key attributes that contribute to its effectiveness. The molecular design facilitates rapid absorption and targeted action within the gastric parietal cells, ensuring potent and prolonged acid suppression.

Chemical Reactions and Properties

Vonoprazan Fumarate undergoes metabolism mainly by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2B6, CYP2C19, and CYP2D6. It is metabolized into inactive metabolites, indicating a complex metabolic pathway that ensures its therapeutic effectiveness while minimizing potential drug-drug interactions (Hitomi Yamasaki et al., 2017).

科学的研究の応用

1. Treatment of Acid-Related Diseases

  • Application Summary: Vonoprazan Fumarate is used for the treatment of acid-related diseases, including reflux esophagitis, gastric ulcer, and duodenal ulcer . It inhibits acid secretion by competitively blocking the potassium-binding site of gastric H(+),K(+)-ATPase .
  • Methods of Application: Vonoprazan is administered orally. It is acid stable and rapidly absorbed fasting or fed, reaching C max by 1.5–2.0 hours. It dissociates slowly from its target (half-life of approximately 7.7 hours) .
  • Results or Outcomes: Vonoprazan overcomes many of the perceived weaknesses of traditional proton pump inhibitor (PPI) therapy. It has been approved in Japan for the treatment of gastric and duodenal ulcers, healing of reflux esophagitis and prevention from relapse .

2. Eradication of Helicobacter Pylori

  • Application Summary: Vonoprazan Fumarate is used for the eradication of Helicobacter pylori . It produces a strong acid-inhibitory effect, which can potentially eradicate Helicobacter Pylori (H. pylori) .
  • Methods of Application: Patients confirmed to be infected with H. pylori were randomly divided into four groups for 14 days of treatment with different combinations of drugs, including Vonoprazan .
  • Results or Outcomes: A higher eradication rate was observed in Vonoprazan-containing triple therapy. No obvious differences were observed in medication adherence or the incidence of adverse events .

3. Prevention of Low-Dose Aspirin or Nonsteroidal Anti-Inflammatory Drug–Induced Gastric Mucosal Damage

  • Application Summary: Vonoprazan Fumarate is used for secondary prevention of low-dose aspirin or nonsteroidal anti-inflammatory drug–induced gastric mucosal damage .
  • Results or Outcomes: The specific results or outcomes are not detailed in the sources, but Vonoprazan has been approved for this use in Japan .

4. Treatment of PPI-Resistant GERD

  • Application Summary: Vonoprazan Fumarate is effective in curing Proton Pump Inhibitor (PPI)-resistant Gastroesophageal Reflux Disease (GERD) .
  • Results or Outcomes: The healing rate of GERD by Vonoprazan is more than 95% .

5. Eradication of Clarithromycin-Resistant H. pylori

  • Application Summary: Vonoprazan Fumarate is effective in the eradication of clarithromycin-resistant H. pylori .
  • Results or Outcomes: It increases H. pylori eradication rate to more than 88% as part of both first-line and second-line therapy .

6. Drug-Drug Interactions

  • Application Summary: Determination of the drug-drug interactions of Vonoprazan Fumarate is vital for further applications .

7. Treatment of Zollinger-Ellison Syndrome

  • Application Summary: Vonoprazan Fumarate is effective in treating Zollinger-Ellison Syndrome, a condition characterized by high levels of stomach acid .
  • Results or Outcomes: The specific results or outcomes are not detailed in the sources, but Vonoprazan has been approved for this use in Japan .

8. Treatment of Stress Ulcer Prophylaxis

  • Application Summary: Vonoprazan Fumarate is used for stress ulcer prophylaxis, which is the prevention of stress ulcers in critically ill patients .
  • Results or Outcomes: The specific results or outcomes are not detailed in the sources, but Vonoprazan has been approved for this use in Japan .

9. Synthesis of Vonoprazan Fumarate

  • Application Summary: A novel and practical synthesis of Vonoprazan Fumarate has been developed .
  • Methods of Application: The synthesis involves amide reduction using a novel and practical protocol .
  • Results or Outcomes: The main advantages of this route include controllable impurity and acceptable overall yield .

Safety And Hazards

Vonoprazan Fumarate is toxic and can cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

将来の方向性

Vonoprazan Fumarate is currently used for the treatment of gastroduodenal ulcer, reflux esophagitis, and in combination with antibiotics for the eradication of Helicobacter pylori . Future research may explore its potential in other acid-related diseases.

特性

IUPAC Name

(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGSHYHKHPCCJW-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vonoprazan Fumarate

CAS RN

881681-01-2, 1260141-27-2
Record name 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881681-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vonoprazan fumurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK 438
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260141272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VONOPRAZAN FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QW3X4AMLB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
553
Citations
I Martinucci, C Blandizzi, G Bodini… - Expert Opinion on …, 2017 - Taylor & Francis
… Within the latter line, a novel P-CAB, vonoprazan, designated also as vonoprazan fumarate or TAK-438, has been developed and approved for clinical use in Japan since February …
Number of citations: 42 www.tandfonline.com
H Echizen - Clinical Pharmacokinetics, 2016 - Springer
Vonoprazan fumarate (Takecab ® ) is a first-in-class potassium-competitive acid blocker that has been available in the market in Japan since February 2015. Vonoprazan is …
Number of citations: 135 link.springer.com
K Otake, Y Sakurai, H Nishida, H Fukui, Y Tagawa… - Advances in …, 2016 - Springer
… This process led to the discovery of vonoprazan fumarate (development code: TAK-438, hereinafter “vonoprazan”), which had a potent and sustained acid secretion inhibitory effect …
Number of citations: 73 link.springer.com
K Sugano - Therapeutic advances in gastroenterology, 2018 - journals.sagepub.com
… Vonoprazan fumarate has a different chemical structure defined as a pyrrole derivative which is different from previous P-CABs such as SCH 28080 and AZD0865 that have …
Number of citations: 98 journals.sagepub.com
E Marabotto, S Ziola, V Savarino… - Clinical and …, 2020 - Taylor & Francis
Potassium-competitive acid blockers (P-CABs), such as vonoprazan, represent a novel and heterogeneous class of drugs that competitively block the potassium binding site of gastric H …
Number of citations: 16 www.tandfonline.com
H Yamasaki, N Kawaguchi, M Nonaka, J Takahashi… - Xenobiotica, 2017 - Taylor & Francis
TAK-438, vonoprazan fumarate, is a novel orally active potassium-competitive acid blocker, developed as an antisecretory drug. In this study, we investigated the in vitro metabolism of …
Number of citations: 59 www.tandfonline.com
K Ota, T Takeuchi, Y Kojima, S Kawaguchi… - Journal of …, 2021 - Springer
… We investigated the effects of vonoprazan fumarate on gastric emptying and measured … 10 mg vonoprazan fumarate daily for 14 days, then 20 mg vonoprazan fumarate daily for 14 days. …
Number of citations: 4 link.springer.com
A Kogame, T Takeuchi, M Nonaka, H Yamasaki… - Xenobiotica, 2017 - Taylor & Francis
… TAK-438 (vonoprazan fumarate) and the structurally related internal standard for the analysis were synthesized by Takeda Pharmaceutical Company Limited (Kanagawa, Japan). 1-[5-(2…
Number of citations: 15 www.tandfonline.com
B Lin, J Kou, Q Xiao, S Wu, J Li, Z Zhu, X Zhou, L Xin… - Tetrahedron, 2022 - Elsevier
… We envision this to be the first report on metabolic impurity synthesis of vonoprazan fumarate and from which we hope other chemists on drug development will benefit. …
Number of citations: 2 www.sciencedirect.com
Z Luo, A Liu, Y Liu, G Wang, X Chen, H Wang… - … of Pharmaceutical and …, 2018 - Elsevier
… Vonoprazan fumarate is a novel potassium-competitive acid … and degradants) in vonoprazan fumarate. The optimized … with the detection of vonoprazan fumarate and its impurities. …
Number of citations: 14 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。